5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine
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Overview
Description
5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is a heterocyclic compound that features a fused cyclopentane and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with ethylating agents . The reaction typically proceeds under mild conditions, such as room temperature, and utilizes catalysts like sodium ethoxide or sodium methoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Mn(OTf)2 and t-BuOOH in water at 25°C.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized as a corrosion inhibitor for steel alloys.
Mechanism of Action
The mechanism of action of 5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine involves its interaction with molecular targets through various pathways. For instance, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion. The adsorption involves both physisorption and chemisorption, depending on the functional groups present .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: Lacks the ethoxy groups and has different reactivity and applications.
6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one: Contains a ketone group instead of ethoxy groups, leading to different chemical properties and uses.
Uniqueness
5,5-Diethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of ethoxy groups, which enhance its solubility and reactivity. These features make it a valuable intermediate in organic synthesis and a potential candidate for various industrial applications.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
5,5-diethoxy-6,7-dihydrocyclopenta[b]pyridine |
InChI |
InChI=1S/C12H17NO2/c1-3-14-12(15-4-2)8-7-11-10(12)6-5-9-13-11/h5-6,9H,3-4,7-8H2,1-2H3 |
InChI Key |
MESRWAXPDMQRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(CCC2=C1C=CC=N2)OCC |
Origin of Product |
United States |
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